molecular formula C12H9BrN4OS B4224712 6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4224712
M. Wt: 337.20 g/mol
InChI Key: QZUUNRSWPDXSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant potential in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings .

Preparation Methods

The synthesis of 6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. This method is favored due to its excellent performance and versatility in structural modifications . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Bromo-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, interfering with the activity of certain enzymes crucial for the survival and proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its unique structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

6-bromo-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4OS/c13-8-4-14-11-10(6-16-17(11)7-8)12(18)15-5-9-2-1-3-19-9/h1-4,6-7H,5H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUUNRSWPDXSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=C3N=CC(=CN3N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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